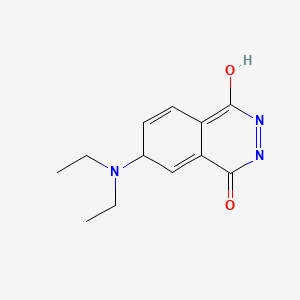
1(2H)-Phthalazinone, 7-(diethylamino)-4-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1(2H)-Phthalazinone, 7-(diethylamino)-4-hydroxy- is an organic compound known for its unique chemical properties and applications in various scientific fields This compound is part of the phthalazinone family, which is characterized by a bicyclic structure containing nitrogen atoms
準備方法
The synthesis of 1(2H)-Phthalazinone, 7-(diethylamino)-4-hydroxy- typically involves multi-step organic reactions. One common synthetic route includes the condensation of phthalic anhydride with hydrazine to form phthalazinone. This intermediate is then subjected to further reactions to introduce the diethylamino and hydroxy groups. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
化学反応の分析
1(2H)-Phthalazinone, 7-(diethylamino)-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures.
科学的研究の応用
1(2H)-Phthalazinone, 7-(diethylamino)-4-hydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
作用機序
The mechanism of action of 1(2H)-Phthalazinone, 7-(diethylamino)-4-hydroxy- involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological molecules, potentially inhibiting or activating certain enzymes. The hydroxy group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
類似化合物との比較
1(2H)-Phthalazinone, 7-(diethylamino)-4-hydroxy- can be compared with other similar compounds such as:
7-Diethylamino-4-methylcoumarin: This compound shares the diethylamino group but has a different core structure, leading to variations in its chemical and biological properties.
7-Diethylamino-3-(2-arylethenyl)coumarins: These compounds also contain the diethylamino group and are used in similar applications, but their structural differences result in unique reactivities and uses.
1,4-Dihydroquinoline-3-carboxylates: These compounds have a similar bicyclic structure but differ in their functional groups, leading to distinct chemical behaviors and applications.
特性
分子式 |
C12H15N3O2 |
|---|---|
分子量 |
233.27 g/mol |
IUPAC名 |
7-(diethylamino)-4-hydroxy-7H-phthalazin-1-one |
InChI |
InChI=1S/C12H15N3O2/c1-3-15(4-2)8-5-6-9-10(7-8)12(17)14-13-11(9)16/h5-8,16H,3-4H2,1-2H3 |
InChIキー |
JVHYQHXYXLZFOH-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1C=CC2=C(N=NC(=O)C2=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12331285.png)

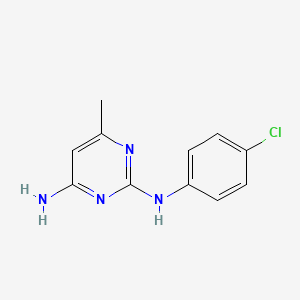
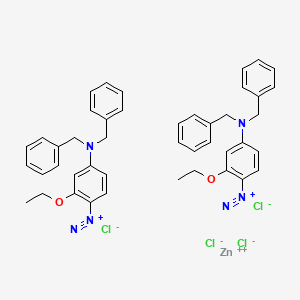
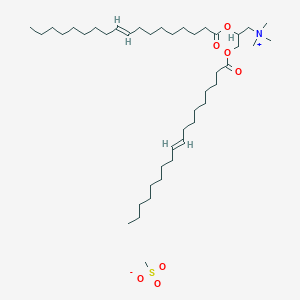
![[Tyr11]-somatostatin](/img/structure/B12331319.png)
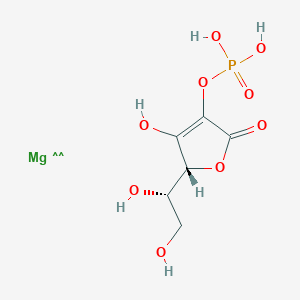
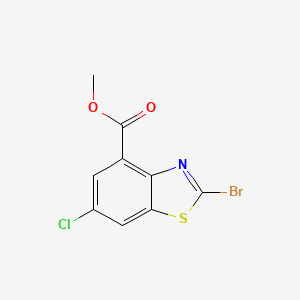
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12331346.png)
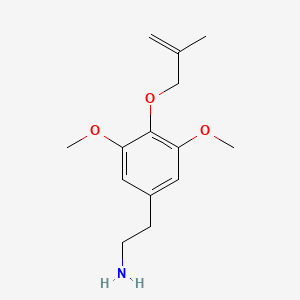

![2-bromo-6,6-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B12331359.png)
![6-phenyltetrahydropyrazolo[1,5-c]pyrimidine-2,7(1H,3H)-dione](/img/structure/B12331377.png)
![sodium;(2Z)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12331386.png)
